Cas no 63987-66-6 ((3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid)

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Piperidinecarboxylic acid, 6-oxo-1-(phenylmethyl)-, (R)-
- (3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid
- 32749-55-6
- SCHEMBL7464776
- 1-benzyl-6-oxopiperidine-3-carboxylic acid
- 890936-71-7
- Z963561438
- 3-Piperidinecarboxylic acid, 6-oxo-1-(phenylmethyl)-
- 1-Benzyl-6-oxo-3-piperidinecarboxylic acid
- DA-42792
- AKOS011514980
- SB17707
- F19545
- EN300-101845
- MFCD17041934
- SY037266
- 1-benzyl-6-oxo-piperidine-3-carboxylic Acid
- SB17706
- 63987-66-6
- 1-Benzyl-6-oxopiperidine-3-carboxylicAcid
- CS-0210090
- AS-48161
- (3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid
- SB17708
-
- インチ: InChI=1S/C13H15NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
- InChIKey: QQVADMMBTIQOOR-UHFFFAOYSA-N
- SMILES: C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2
計算された属性
- 精确分子量: 233.10525
- 同位素质量: 233.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 297
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 57.6Ų
じっけんとくせい
- PSA: 57.61
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-10G |
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
63987-66-6 | 95% | 10g |
¥ 20,856.00 | 2023-03-15 | |
Ambeed | A981083-1g |
(3R)-1-Benzyl-6-oxopiperidine-3-carboxylic acid |
63987-66-6 | 98% | 1g |
$638.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-1g |
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
63987-66-6 | 95% | 1g |
¥4550.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-1.0g |
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
63987-66-6 | 95% | 1.0g |
¥4095.0000 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-5.0g |
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
63987-66-6 | 95% | 5.0g |
¥12286.0000 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-5G |
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
63987-66-6 | 95% | 5g |
¥ 12,513.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-500MG |
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
63987-66-6 | 95% | 500MG |
¥ 2,785.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-5g |
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
63987-66-6 | 95% | 5g |
¥13651.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548096-1g |
(R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
63987-66-6 | 98% | 1g |
¥5959.00 | 2024-05-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-250.0mg |
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
63987-66-6 | 95% | 250.0mg |
¥1640.0000 | 2024-07-21 |
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acidに関する追加情報
Professional Introduction to (3R)-1-benzyl-6-oxopiperidine-3-carboxylic Acid (CAS No. 63987-66-6)
(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid, identified by its CAS number 63987-66-6, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The unique structural features of this molecule, particularly its stereochemistry and functional groups, make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The< strong>benzyl group attached to the piperidine ring and the< strong>6-oxopiperidine moiety contribute to the compound's reactivity and potential biological interactions. Piperidine derivatives are well-documented for their role in modulating various biological pathways, including neurotransmitter systems, enzyme inhibition, and anti-inflammatory responses. The stereochemical configuration at the 3-position, specifically the (3R) arrangement, is crucial as it influences the compound's binding affinity and pharmacological effects.
In recent years, there has been a growing interest in developing novel therapeutic agents that target central nervous system (CNS) disorders. Compounds like (3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid have been extensively studied for their potential applications in treating conditions such as depression, anxiety, and neurodegenerative diseases. The< strong>piperidine scaffold is particularly attractive due to its ability to cross the blood-brain barrier, making it an ideal candidate for CNS drug development.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The presence of both a carboxylic acid group and a benzyl substituent allows for further functionalization, enabling chemists to design derivatives with enhanced pharmacological properties. For instance, modifications at the 1-position can introduce additional pharmacophores that improve solubility, bioavailability, or target specificity.
Recent research has highlighted the importance of stereochemistry in drug design. The (3R) configuration of (3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid has been shown to confer specific biological activities compared to its enantiomer. This phenomenon underscores the need for precise stereochemical control in pharmaceutical synthesis. Advances in chiral resolution techniques have made it possible to produce enantiomerically pure forms of such compounds, which are essential for achieving desired therapeutic outcomes.
The< strong>6-oxopiperidine moiety is particularly noteworthy due to its structural similarity to certain natural products known for their biological activity. For example, some alkaloids exhibit similar piperidine-based structures and have demonstrated significant therapeutic effects. By leveraging these natural templates, researchers can develop synthetic analogs with improved efficacy and reduced side effects. This approach aligns with the growing trend toward structure-based drug design, where computational methods are used to predict and optimize molecular interactions.
In addition to its applications in CNS drug development, (3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid has shown promise in other therapeutic areas. Its structural framework is amenable to modifications that can target various enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The carboxylic acid group can be used to form esters or amides, while the benzyl substituent can be further derivatized to enhance binding affinity or metabolic stability.
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization. Key steps include cyclization reactions to form the piperidine ring and functional group interconversions to introduce the necessary substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities of this compound for research and commercial purposes.
The< strong>CAS number 63987-66-6 serves as a unique identifier for this compound, ensuring accurate documentation and traceability in scientific literature and industrial applications. Regulatory agencies often require such identifiers for compliance with safety and quality standards. As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow further.
In conclusion, (3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid is a versatile and valuable compound with broad applications in drug development. Its unique structural features and stereochemistry make it an attractive candidate for designing novel therapeutic agents targeting various diseases. With ongoing research efforts focused on optimizing its synthesis and exploring new biological activities, this compound is poised to play a crucial role in future pharmaceutical innovations.
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